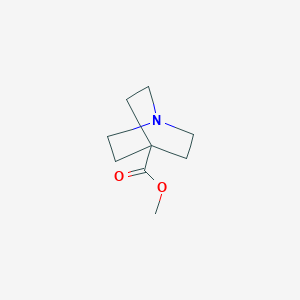

Methyl quinuclidine-4-carboxylate

Vue d'ensemble

Description

Methyl quinuclidine-4-carboxylate is a chemical compound with the molecular formula C9H15NO2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl quinuclidine-4-carboxylate can be synthesized through several methods. One common approach involves the alkylation of quinuclidine with methyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl quinuclidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinuclidine-4-carboxylic acid.

Reduction: Reduction reactions can convert it into quinuclidine-4-methanol.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinuclidine-4-carboxylic acid, quinuclidine-4-methanol, and various substituted quinuclidine derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

MQC has been studied for its potential effects on the central nervous system (CNS). Its interactions with neurotransmitter systems suggest possible therapeutic applications in treating conditions such as anxiety and depression.

Case Study: Neuropharmacology

Research indicates that MQC can modulate neurotransmitter dynamics, influencing synaptic transmission. A study demonstrated that MQC derivatives could enhance the release of certain neurotransmitters, indicating their potential as neuropharmacological agents.

Organic Synthesis

MQC serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules. It can be utilized in various synthetic pathways to create derivatives with tailored properties.

Synthesis Pathways

The synthesis of MQC typically involves:

- Starting Materials : Quinuclidine derivatives

- Reagents : Alkylating agents such as methyl iodide

- Conditions : Reflux in organic solvents

These methods allow for scalable production suitable for industrial applications.

Catalytic Applications

MQC is employed as a catalyst in several chemical reactions, particularly in the synthesis of alkaloids and other bioactive compounds. Its bicyclic structure provides a unique environment for catalysis.

Example: Alkaloid Synthesis

In the synthesis of quinine and related alkaloids, MQC acts as a catalyst facilitating the formation of critical intermediates . Its efficiency in promoting reaction rates has made it a subject of interest in medicinal chemistry.

Material Science

The compound's unique properties make it suitable for developing new materials, particularly in polymer chemistry where it can act as a monomer or cross-linking agent.

Applications in Polymers

Studies have shown that incorporating MQC into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for high-performance materials .

Mécanisme D'action

The mechanism of action of methyl quinuclidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cholinergic signaling . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and exerting its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinuclidine: The parent compound, which lacks the ester group.

Quinuclidine-4-carboxylic acid: The oxidized form of methyl quinuclidine-4-carboxylate.

Quinuclidine-4-methanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications, making it a versatile intermediate in synthetic chemistry .

Activité Biologique

Methyl quinuclidine-4-carboxylate (MQC) is a chemical compound that has garnered significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an ester functional group that contributes to its unique reactivity and biological activity. The compound is primarily studied for its role as an inhibitor of cholinesterase enzymes, which are critical in the cholinergic system.

The primary mechanism of action for MQC involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By blocking these enzymes, MQC prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This interaction occurs through binding at the active sites of these enzymes, which is crucial for various neurological functions.

Enzyme Inhibition

MQC has demonstrated potent inhibitory effects on AChE and BChE. Studies indicate that at lower doses, MQC effectively inhibits cholinesterase activity without causing significant toxicity. This property makes it a candidate for therapeutic applications in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease and other neurodegenerative disorders.

Cellular Effects

Research involving neuron-like SH-SY5Y cells and hepatocyte HepG2 cells has shown that MQC influences cell viability and mitochondrial membrane potential. These findings suggest that MQC may have protective effects on neuronal cells under certain conditions.

Transport and Distribution

The transport and distribution of MQC within biological systems involve specific interactions with cellular transporters and binding proteins. Understanding these pathways is essential for assessing the compound's bioavailability and therapeutic potential.

Respiratory Disorders

MQC derivatives have been investigated for their potential in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and bronchial hyperreactivity. These compounds exhibit high affinity for muscarinic M3 receptors, making them suitable candidates for managing symptoms associated with these diseases .

Urological Disorders

The compound has also shown promise in addressing urological disorders, including urinary incontinence and neurogenic bladder conditions. Its antimuscarinic properties may help alleviate symptoms related to these disorders by modulating cholinergic signaling pathways .

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of MQC on SH-SY5Y cells exposed to oxidative stress, results indicated that treatment with MQC significantly improved cell viability compared to untreated controls. The compound also reduced markers of apoptosis, suggesting a protective role against neurodegeneration.

Case Study 2: Anticholinesterase Activity

A comparative analysis of various quinuclidine derivatives highlighted MQC's superior anticholinesterase activity. The study quantified enzyme inhibition using IC50 values, demonstrating that MQC outperformed several known inhibitors, reinforcing its potential as a therapeutic agent in cognitive decline .

Data Summary

Propriétés

IUPAC Name |

methyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-8(11)9-2-5-10(6-3-9)7-4-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVLTLPETASBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCN(CC1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.